molecular formula C22H32ClNO3 B016154 Oxybutynin chloride, (R)- CAS No. 1207344-05-5

Oxybutynin chloride, (R)-

Cat. No. B016154
M. Wt: 393.9 g/mol
InChI Key: SWIJYDAEGSIQPZ-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxybutynin chloride involves complex chemical reactions aimed at achieving the specific (R)-enantiomer, known for its pharmacological activity. Although detailed synthesis pathways are proprietary and vary, key steps often include the selective formation of the active enantiomer through chiral synthesis methods. These methods ensure the production of the desired (R)-enantiomer with high purity and efficacy for therapeutic use.

Molecular Structure Analysis

Oxybutynin chloride (R)- exhibits a specific molecular structure that contributes to its pharmacological activity. Its structure includes a tertiary amine, which is essential for its antimuscarinic activity, and a cyclohexyl group that may contribute to its muscle relaxant properties. The precise configuration of the (R)-enantiomer is crucial for its binding affinity to muscarinic receptors, influencing its effectiveness in treating bladder dysfunctions.

Chemical Reactions and Properties

Oxybutynin chloride (R)- undergoes various chemical reactions in the body, leading to its active and inactive metabolites. One of the key reactions is the enzymatic hydrolysis, which transforms oxybutynin into N-desethyloxybutynin, a metabolite with similar antimuscarinic activity. This process is influenced by factors such as pH levels, presence of enzymes, and the compound's inherent chemical stability.

Physical Properties Analysis

The physical properties of oxybutynin chloride (R)-, such as solubility, melting point, and crystalline form, are pivotal for its formulation into various dosage forms. Its solubility in water and organic solvents determines its absorption and bioavailability when administered orally or transdermally. The compound's stability under different conditions is essential for the development of stable and effective pharmaceutical formulations.

Chemical Properties Analysis

Oxybutynin chloride (R)-'s chemical properties, including its reactivity, stereochemistry, and pharmacophore, play a critical role in its biological activities. The presence of the ester linkage in its structure is key to its hydrolysis into active metabolites. Its antimuscarinic effects are attributed to its ability to competitively inhibit acetylcholine at muscarinic receptors, thereby reducing involuntary bladder contractions.

  • Jain, R., Radhapyari, K., & Jadon, N. (2007). Adsorptive stripping voltammetric behavior and determination of anticholinergic agent oxybutynin chloride on a mercury electrode. Journal of Colloid and Interface Science. Read more.
  • Kachur, J., Peterson, J., Carter, J., Rzeszotarski, W., Hanson, R., & Noronha‐Blob, L. (1988). R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine. The Journal of Pharmacology and Experimental Therapeutics. Read more.
  • Carter, J., Noronha‐Blob, L., Audia, V. H., Dupont, A., McPherson, D., Natalie, K., Rzeszotarski, W., Spagnuolo, C., Waid, P., & Kaiser, C. (1991). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry. Read more.

Scientific Research Applications

Bladder and Neurogenic Dysfunction Treatment

Oxybutynin chloride is primarily used for managing bladder spasm, neurogenic bladder, and enuresis (involuntary urination). It exhibits anticholinergic and muscle relaxant properties, making it effective in treating reflex neurovesical dysfunction, enuresis, and bladder spasm (Thompson & Lauvetz, 1976).

Receptor Profiling

The compound has been studied for its ability to interact with human muscarinic receptors. Its enantiomers have been evaluated for their potency in displacing binding on human cloned muscarinic m1-5 receptors. Notably, R enantiomers were found to be more potent than their respective S enantiomers (Reitz et al., 2007).

Electrochemical Behavior

Research into the electrochemical behavior of oxybutynin chloride has been conducted using various voltammetric methods. This includes investigating its reduction process and developing voltammetric methods for the drug's determination in bulk form and pharmaceutical formulation (Jain, Radhapyari & Jadon, 2007).

Overactive Bladder Syndrome Treatment

Oxybutynin chloride is a common treatment for overactive bladder syndrome (OAB), affecting millions of adults. It works by inhibiting muscarinic receptors in the urothelium and detrusor muscle, preventing involuntary bladder contractions and/or urgency (Jirschele & Sand, 2013).

Transdermal Formulations

The development of transdermal formulations of oxybutynin, such as topical gels and patches, has been a significant advancement. These formulations help reduce systemic anticholinergic adverse effects by avoiding first-pass metabolism, thus offering a more tolerable treatment option for OAB (Staskin & Salvatore, 2010).

Cognitive and Psychomotor Effects

Studies have been conducted to understand the cognitive and psychomotor effects of oxybutynin, especially in older adults. These investigations aim to determine its impact on memory and cognitive functions, essential for assessing the safety of the drug in specific populations (Kay et al., 2012).

Safety And Hazards

You should not use oxybutynin if you have untreated or uncontrolled narrow-angle glaucoma, a blockage in your digestive tract (stomach or intestines), or if you are unable to urinate . Before using oxybutynin, tell your doctor if you have glaucoma, liver or kidney disease, an enlarged prostate, myasthenia gravis, ulcerative colitis, a blockage in your stomach or intestines, or a stomach disorder such as gastroesophageal reflux disease (GERD) or slow digestion . This medication may cause blurred vision and may impair your thinking or reactions .

properties

IUPAC Name

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxybutynin chloride, (R)-

CAS RN

1207344-05-5
Record name Oxybutynin chloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207344055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aroxybutynin chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWB87T68BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxybutynin chloride, (R)-
Reactant of Route 2
Reactant of Route 2
Oxybutynin chloride, (R)-
Reactant of Route 3
Reactant of Route 3
Oxybutynin chloride, (R)-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Oxybutynin chloride, (R)-
Reactant of Route 5
Reactant of Route 5
Oxybutynin chloride, (R)-
Reactant of Route 6
Reactant of Route 6
Oxybutynin chloride, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.